molecular formula C13H20NO2+ B13815481 [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium

[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium

Cat. No.: B13815481
M. Wt: 222.30 g/mol
InChI Key: UBZYVWVVDOZXEP-UHFFFAOYSA-N
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Description

[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is a chemical compound with the molecular formula C13H20NO2 It is known for its unique structure, which includes an acetyloxymethyl group attached to a phenyl ring, and a trimethylazanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium typically involves the reaction of [2-(Acetyloxymethyl)phenyl]methyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is [2-(Carboxymethyl)phenyl]methyl-trimethylazanium.

    Reduction: The major product is [2-(Hydroxymethyl)phenyl]methyl-trimethylazanium.

    Substitution: The major products depend on the nucleophile used, such as [2-(Methoxymethyl)phenyl]methyl-trimethylazanium when sodium methoxide is used.

Scientific Research Applications

[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The acetyloxymethyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
  • [2-(Acetyloxymethyl)phenyl]methyl-dimethylazanium

Uniqueness

[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20NO2+

Molecular Weight

222.30 g/mol

IUPAC Name

[2-(acetyloxymethyl)phenyl]methyl-trimethylazanium

InChI

InChI=1S/C13H20NO2/c1-11(15)16-10-13-8-6-5-7-12(13)9-14(2,3)4/h5-8H,9-10H2,1-4H3/q+1

InChI Key

UBZYVWVVDOZXEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=CC=C1C[N+](C)(C)C

Origin of Product

United States

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